2-cyclopropyl-N4-methylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-methylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on compounds similar to "2-cyclopropyl-N4-methylpyrimidine-4,6-diamine" often includes crystal structure analysis to understand their molecular configuration and potential applications in material science. For instance, the crystal structure of cyprodinil, an anilinopyrimidine fungicide, was analyzed to understand its molecular interactions and properties. This analysis provides insights into the compound's potential uses in designing new materials and chemicals with specific desired properties (Youngeun Jeon et al., 2015).
Antiviral Activity
Pyrimidine derivatives have been studied for their antiviral activity, highlighting the potential of these compounds in pharmacological applications. Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated their ability to inhibit retrovirus replication in cell culture, indicating potential applications in developing antiviral drugs (D. Hocková et al., 2003).
Synthesis and Process Research
The synthesis and processing of pyrimidine derivatives are crucial for developing new pharmaceuticals and chemicals. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate of the anticancer drug dasatinib, was investigated, showcasing the importance of efficient synthesis methods in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Enzymatic Reactions
Studies on the enzymatic reactions involving cyclopropylamines, similar to the structure of interest, provide insights into biochemical processes and the development of enzyme inhibitors. Research on the N-dealkylation of an N-cyclopropylamine by horseradish peroxidase sheds light on the mechanism of enzyme-catalyzed reactions and the fate of cyclopropyl groups, which is relevant for designing enzyme inhibitors (C. L. Shaffer et al., 2001).
Drug-likeness and Receptor Ligands
Research on the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands demonstrates the potential of pyrimidine derivatives in developing new pharmaceuticals. This work highlights the importance of structural modifications in achieving high receptor affinity and selectivity, which is crucial for the development of targeted therapies (B. Sadek et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
2-cyclopropyl-4-N-methylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-10-7-4-6(9)11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENSDENYWOJLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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